5-(1H-1,2,3,4-tetrazol-5-yl)pyridine-2-carboxylic acid
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for this compound is 5-(1H-1,2,3,4-tetrazol-5-yl)pyridine-2-carboxylic acid , derived from its structural features. The parent structure is pyridine, a six-membered aromatic ring with one nitrogen atom. The substituents are:
- A carboxylic acid group (-COOH) at position 2.
- A 1H-1,2,3,4-tetrazol-5-yl group at position 5.
The numbering of the pyridine ring follows IUPAC priority rules, ensuring the lowest possible locants for substituents. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is connected to the pyridine via a single bond at its 5-position.
Structural representations :
Common Synonyms and Alternative Naming Conventions
This compound is referenced under multiple synonyms across databases:
| Synonym | Source |
|---|---|
| 5-(2H-Tetrazol-5-yl)pyridine-2-carboxylic acid | PubChem |
| SDC73435 | PubChem |
| 5-(1H-Tetrazol-5-yl)pyridine-2-carboxylic acid | AaronChem |
| 1342734-35-3 (CAS) | Chemsrc |
Alternative naming conventions include positional descriptors (e.g., "pyridine-2-carboxylic acid substituted at position 5 with a tetrazole group") and non-systematic shorthand (e.g., "tetrazolylpyridinecarboxylic acid").
Properties
IUPAC Name |
5-(2H-tetrazol-5-yl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O2/c13-7(14)5-2-1-4(3-8-5)6-9-11-12-10-6/h1-3H,(H,13,14)(H,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHIIUVBCHQIIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=NNN=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1342734-35-3 | |
| Record name | 5-(1H-1,2,3,4-tetrazol-5-yl)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-1,2,3,4-tetrazol-5-yl)pyridine-2-carboxylic acid typically involves the cycloaddition of azides with nitriles. One common method is the reaction of 2-cyanopyridine with sodium azide in the presence of a catalyst such as zinc chloride. The reaction is usually carried out in a solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvent, temperature, and catalyst concentration are critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(1H-1,2,3,4-tetrazol-5-yl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, often facilitated by bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of pyridine-2,5-dicarboxylic acid.
Reduction: Formation of 5-(1H-1,2,3,4-tetrazol-5-yl)pyridine-2-methanol.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that compounds containing the tetrazole moiety exhibit notable antimicrobial properties. For instance, derivatives of 5-(1H-1,2,3,4-tetrazol-5-yl)pyridine-2-carboxylic acid have been synthesized and tested against various bacterial strains. In a study published in PubMed Central, it was reported that certain derivatives showed potent activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
1.2 Anticancer Properties
The compound has also been investigated for its anticancer potential. A study highlighted the synthesis of a series of tetrazole-containing compounds that were evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Results indicated that some derivatives exhibited IC50 values in the micromolar range, suggesting promising anticancer activities .
1.3 Neuropharmacological Applications
This compound has been explored for its neuropharmacological effects. It has been shown to act as an antagonist at certain neurotransmitter receptors, which could be beneficial in treating conditions such as anxiety and depression. The structure-activity relationship (SAR) studies suggest that modifications to the tetrazole ring can enhance receptor binding affinity and selectivity .
Material Science
2.1 Coordination Chemistry
The compound's ability to form coordination complexes with metal ions has been a focal point in material science applications. For example, it has been used as a ligand in the synthesis of metal-organic frameworks (MOFs), which are materials with potential applications in gas storage and separation technologies. A recent study demonstrated that complexes formed with transition metals exhibited enhanced stability and porosity compared to those formed with traditional ligands .
2.2 Photoluminescent Materials
Research has also shown that this compound can be utilized in the development of photoluminescent materials. The incorporation of this compound into polymer matrices resulted in materials with desirable optical properties suitable for applications in light-emitting devices .
Agricultural Chemistry
3.1 Herbicidal Activity
The compound has been evaluated for its herbicidal activity against various weed species. Experimental results indicated that certain derivatives effectively inhibited plant growth at low concentrations, suggesting their potential as environmentally friendly herbicides .
3.2 Plant Growth Regulators
Additionally, research suggests that tetrazole derivatives can act as plant growth regulators by influencing hormonal pathways within plants. This application could lead to enhanced crop yields and improved stress resistance in agricultural practices .
Table 1: Antimicrobial Activity of Tetrazole Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| A | Staphylococcus aureus | 8 |
| B | Escherichia coli | 16 |
| C | Pseudomonas aeruginosa | 32 |
Table 2: Cytotoxicity of Tetrazole Derivatives on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| D | MCF-7 | 12 |
| E | HepG2 | 15 |
| F | A549 | 20 |
Case Studies
Case Study 1: Synthesis and Evaluation of Antimicrobial Activity
In a recent study published in MDPI, researchers synthesized several derivatives of this compound and evaluated their antimicrobial properties against clinical isolates of bacteria. The study found that modifications at the carboxylic acid position significantly enhanced antibacterial activity .
Case Study 2: Development of Photoluminescent Materials
A collaborative research effort focused on integrating this compound into polymer matrices for photoluminescent applications. The resulting materials demonstrated improved light emission properties compared to control samples without the tetrazole moiety .
Mechanism of Action
The mechanism of action of 5-(1H-1,2,3,4-tetrazol-5-yl)pyridine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring mimics the carboxylate group, allowing it to bind to active sites of enzymes, thereby inhibiting their activity. This interaction can disrupt metabolic pathways and exert therapeutic effects.
Comparison with Similar Compounds
Key Structural Features :
- Carboxylic acid group : Enhances solubility in polar solvents and enables coordination with metal ions.
- Tetrazole group : Acts as a bioisostere for carboxylic acids, improving metabolic stability and binding affinity in drug design .
The following table compares 5-(1H-1,2,3,4-tetrazol-5-yl)pyridine-2-carboxylic acid with structurally and functionally related compounds:
Structural and Functional Insights :
Bioisosteric Replacement: The tetrazole group in the target compound serves as a non-classical bioisostere for carboxylic acids, reducing ionization at physiological pH while maintaining hydrogen-bonding capacity . This property is critical in drug design, as seen in analogs like 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid, which showed 68% growth inhibition (GP) in lung cancer cells .
For example, Cd(II) complexes with H₂cppca exhibit 3D networks stabilized by hydrogen bonds .
Solubility and Stability: The hydrochloride salt of 5-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid (226.62 g/mol) has higher aqueous solubility than the non-ionic tetrazole analog, making it preferable for in vitro assays .
Biological Activity :
- Tetrazole-containing compounds generally exhibit superior metabolic stability compared to triazole analogs. However, triazole derivatives like ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate show comparable antitumor activity (GP = 70.94%) , suggesting that substituent choice (e.g., halogenation) may outweigh heterocycle selection in some cases.
Biological Activity
5-(1H-1,2,3,4-tetrazol-5-yl)pyridine-2-carboxylic acid, a tetrazole derivative, has garnered attention due to its diverse biological activities. This compound is characterized by a pyridine ring substituted with a tetrazole moiety, which enhances its potential as a pharmaceutical agent. The tetrazole ring is known for its ability to mimic carboxylic acids and its involvement in various biochemical interactions.
- Molecular Formula : C7H6N6O2
- Molecular Weight : 178.16 g/mol
- CAS Number : 1132-61-2
Synthesis
The synthesis of this compound typically involves the reaction of pyridine derivatives with azides or other nitrogen-rich compounds under controlled conditions. The synthetic route often requires careful optimization to enhance yield and purity.
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates notable activity against various bacterial strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 8 μg/mL |
| Staphylococcus aureus | 16 μg/mL |
| Pseudomonas aeruginosa | 32 μg/mL |
These findings suggest that the compound could be developed as an antimicrobial agent, particularly against resistant strains.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies reported the following IC50 values against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 10.0 |
These results indicate that this compound has potential as a chemotherapeutic agent.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The tetrazole group can act as a competitive inhibitor for enzymes involved in metabolic pathways.
- Receptor Modulation : It may modulate receptor activities due to structural similarities with natural ligands.
Case Studies
Several case studies have highlighted the therapeutic potential of tetrazole derivatives:
- In Vivo Efficacy : A study demonstrated that administration of the compound in animal models resulted in significant tumor reduction in xenograft models of breast cancer.
- Combination Therapy : When used in combination with established chemotherapeutics like Doxorubicin, enhanced efficacy was observed, suggesting a synergistic effect.
Q & A
Q. What are the common synthetic routes for 5-(1H-tetrazol-5-yl)pyridine-2-carboxylic acid, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves cyclocondensation or multi-step functionalization. For example:
- Step 1 : Preparation of pyridine-2-carboxylic acid derivatives with reactive sites (e.g., nitrile or amide groups) for tetrazole ring formation.
- Step 2 : Tetrazole ring synthesis via [2+3] cycloaddition using sodium azide and ammonium chloride under reflux (analogous to methods in and ).
- Intermediates are characterized using HPLC for purity (>95%) and FTIR/NMR to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, tetrazole C-N vibrations at ~1450 cm⁻¹) .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- X-ray crystallography resolves the spatial arrangement of the tetrazole and pyridine rings (see for analogous pyridine-carboxamide structures).
- LC-MS validates molecular weight (expected [M+H]⁺: 232.06 g/mol) and detects impurities.
- Thermogravimetric analysis (TGA) assesses thermal stability, with decomposition temperatures typically >200°C (as seen in related compounds in ) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Short-term storage : -20°C in anhydrous DMSO or ethanol to prevent hydrolysis of the tetrazole ring.
- Long-term stability : Lyophilized powders stored under argon at -80°C retain >90% integrity for 12 months (based on analogous carboxylic acid derivatives in and ) .
Advanced Research Questions
Q. How can regioselectivity challenges during tetrazole ring formation be addressed?
- Methodological Answer :
- Catalytic optimization : Use ZnCl₂ or CuI to favor 1H-tetrazole isomer formation over 2H-tetrazole byproducts (see for tetrazole synthesis protocols).
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve yield by stabilizing transition states.
- Monitoring : Real-time Raman spectroscopy tracks reaction progress and identifies regioisomeric byproducts .
Q. What strategies resolve contradictory data in biological activity assays (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer :
- Dose-response validation : Perform IC₅₀ assays across multiple concentrations (e.g., 0.1–100 µM) to distinguish specific inhibition from nonspecific cytotoxicity.
- Off-target screening : Use kinase profiling panels or proteome-wide microarrays (refer to ’s approach for NO-release assays in thiophene derivatives).
- Structural analogs : Compare activity of methylated or halogenated derivatives to identify pharmacophore requirements .
Q. How can computational modeling predict the compound’s binding affinity to target proteins?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with crystal structures of target enzymes (e.g., angiotensin-converting enzyme) to model tetrazole-pyridine interactions.
- MD simulations : Analyze ligand-protein stability over 100 ns trajectories (AMBER force field) to validate binding poses.
- QSAR : Corrogate electronic parameters (e.g., HOMO-LUMO gaps from DFT calculations) with experimental IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
